
Methyl 5-(methylsulfonyl)furan-2-carboxylate
Overview
Description
Methyl 5-(methylsulfonyl)furan-2-carboxylate (CAS: 1206969-62-1) is a furan-based derivative characterized by a methyl ester group at position 2 and a methylsulfonyl (-SO₂CH₃) substituent at position 5 of the furan ring. The methylsulfonyl group is a strong electron-withdrawing moiety, imparting significant polarity and influencing the compound’s electronic structure, solubility, and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(methylsulfonyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate sulfonyl chloride, which then reacts with methanol to form the ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the sulfonation of furan-2-carboxylic acid followed by esterification. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(methylsulfonyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
Methyl 5-(methylsulfonyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(methylsulfonyl)furan-2-carboxylate involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
The following analysis compares methyl 5-(methylsulfonyl)furan-2-carboxylate with structurally analogous furan-2-carboxylate derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Electronic Comparisons
Table 1: Substituent Effects on Furan-2-Carboxylates
Key Observations :
- Steric Effects : Bulky substituents like 4-bromophenyl introduce steric hindrance, whereas smaller groups (e.g., -CH₂CN) minimize steric effects.
Physicochemical Properties
Table 2: Physical and Solubility Data
Key Observations :
- The methylsulfonyl derivative’s high polarity enhances solubility in polar aprotic solvents, making it advantageous for synthetic applications.
- Chloromethyl and ester-containing analogs (e.g., methoxymethyl) exhibit lower stability due to hydrolytic susceptibility.
Key Observations :
- The methylsulfonyl compound’s bioactivity remains underexplored but is hypothesized to interfere with iron homeostasis in Mycobacterium tuberculosis, similar to nitro- and fluoro-substituted analogs .
- Fluorinated derivatives (e.g., 2-fluoro-4-nitrophenyl) exhibit superior antimycobacterial potency due to enhanced target binding via π-π stacking and hydrogen bonding .
Key Observations :
- The methylsulfonyl group is introduced via sulfonation, a less common approach compared to arylation or alkylation methods used for other derivatives.
- Low yields in chloromethylation highlight the synthetic complexity of reactive halogenated analogs.
Biological Activity
Methyl 5-(methylsulfonyl)furan-2-carboxylate (MMFC) is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with MMFC, supported by data tables and relevant case studies.
Chemical Structure and Properties
MMFC is characterized by the presence of a furan ring substituted with a methylsulfonyl group and a carboxylate moiety. Its chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that MMFC exhibits significant antimicrobial properties. A study focused on various derivatives of furan compounds, including MMFC, demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 1.00 µg/mL |
Escherichia coli | 10.00 µg/mL |
Bacillus subtilis | 35 µg/mL |
The MIC values indicate that MMFC is particularly potent against Staphylococcus aureus, suggesting its potential as an antibacterial agent in therapeutic applications .
Anticancer Activity
The anticancer properties of MMFC have also been investigated, with promising results observed in various cancer cell lines. For instance, studies have shown that derivatives of furan compounds exhibit cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 62.37 |
HepG2 | 75.00 |
Vero | 80.00 |
The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating that MMFC has a moderate level of cytotoxicity against these cancer cell lines .
The mechanisms underlying the biological activities of MMFC are still being elucidated. However, preliminary studies suggest that its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth . Similarly, its anticancer effects may be attributed to the induction of apoptosis in tumor cells or inhibition of specific oncogenic pathways.
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted on various furan derivatives highlighted that MMFC showed remarkable activity against Staphylococcus aureus, with an MIC significantly lower than many conventional antibiotics, suggesting its potential for development as a new antibacterial agent .
- Cytotoxicity Assessment : In vitro assays demonstrated that MMFC exhibited notable cytotoxic effects on HeLa and HepG2 cells, making it a candidate for further investigation in cancer therapeutics .
- Molecular Docking Studies : In silico studies have been performed to understand the binding interactions between MMFC and target proteins involved in bacterial resistance mechanisms and cancer proliferation pathways. These studies revealed strong binding affinities, supporting the compound's potential as a lead molecule for drug development .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 5-(methylsulfonyl)furan-2-carboxylate, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via two primary pathways:
- Oxidation of thioether precursors : Methyl 5-(sulfanylmethyl)furan-2-carboxylate (EN300-114923, ) can be oxidized using agents like mCPBA or H₂O₂ to introduce the methylsulfonyl group.
- Direct functionalization : Electrophilic substitution on the furan ring using methylsulfonyl chloride in the presence of Lewis acids (e.g., AlCl₃).
Optimization : Reaction temperature (0–25°C) and solvent polarity (e.g., DCM vs. THF) critically affect regioselectivity and yield. For example, lower temperatures minimize side reactions like ring-opening .
Q. How is this compound characterized analytically?
Answer:
- NMR spectroscopy : The methylsulfonyl group (SO₂CH₃) appears as a singlet at δ ~3.0–3.2 ppm in NMR and δ ~40–45 ppm in NMR. The furan ring protons resonate between δ 6.5–7.5 ppm .
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z ~230–250, depending on substituents. High-resolution MS (HRMS) confirms the molecular formula within 5 ppm error .
- HPLC purity : Reverse-phase chromatography (C18 column) with UV detection at 254 nm ensures >95% purity for biological assays .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?
Answer: The electron-withdrawing nature of the methylsulfonyl group deactivates the furan ring, reducing its participation in electrophilic aromatic substitution. However, it enhances stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by preventing undesired ring oxidation. For example:
- Suzuki coupling : The carboxylate ester acts as a directing group, enabling selective functionalization at the C3 position of the furan ring. Yields range from 45–65% using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water .
Q. What computational methods are used to predict the biological activity of this compound derivatives?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to assess electron-deficient regions for nucleophilic attack, relevant for covalent inhibitor design (e.g., targeting cysteine proteases) .
- Molecular docking : Models interactions with enzymes like chikungunya virus nsP2 protease (PDB: 6JIM). The methylsulfonyl group forms hydrogen bonds with Arg⁵¹⁰ and Lys⁵⁰⁴, enhancing binding affinity .
Q. How do structural modifications (e.g., substituent position) impact the compound’s stability under physiological conditions?
Answer:
- Carboxylate ester vs. acid : The methyl ester improves cell membrane permeability but hydrolyzes rapidly in serum (t₁/₂ < 2 hours). Conversion to the carboxylic acid (via esterase cleavage) increases hydrophilicity but reduces bioavailability .
- Sulfonyl group position : Substitution at C5 (vs. C3) reduces metabolic degradation by cytochrome P450 enzymes, as shown in microsomal stability assays (e.g., 80% remaining after 1 hour vs. 50% for C3 analogs) .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported yields for amide coupling reactions involving this compound: How to address reproducibility?
Answer:
- Key variables :
- Coupling agents : HATU vs. EDCI/HOBt. HATU gives higher yields (60–70%) but generates toxic byproducts.
- Solvent : DMF improves solubility but may cause ester hydrolysis; THF is preferable for acid-sensitive intermediates .
- Mitigation : Pre-activation of the carboxylate with TBTU and DIPEA in anhydrous DCM minimizes side reactions .
Q. Methodological Best Practices
Q. What strategies are recommended for scaling up synthesis while maintaining regiochemical control?
Answer:
- Flow chemistry : Continuous flow reactors reduce reaction time (from 12 hours to 30 minutes) and improve heat dissipation for exothermic steps (e.g., sulfonylation) .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time, ensuring consistent product quality .
Properties
IUPAC Name |
methyl 5-methylsulfonylfuran-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5S/c1-11-7(8)5-3-4-6(12-5)13(2,9)10/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYIHBHVYVAVIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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